4-Bromobenzonitrile oxide
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Overview
Description
4-Bromobenzonitrile oxide is an organic compound with the molecular formula C7H4BrNO It is a derivative of benzonitrile, where a bromine atom is substituted at the para position of the benzene ring, and an oxime group is attached to the nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromobenzonitrile oxide can be synthesized through various methods. One common approach involves the reaction of 4-bromobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the formation of the oxime derivative followed by oxidation to yield the desired oxide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzonitrile oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromonitrobenzene.
Reduction: Formation of 4-bromoaniline.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-Bromobenzonitrile oxide has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 4-bromobenzonitrile oxide involves its reactivity towards nucleophiles and electrophiles. The oxime group can participate in various chemical transformations, while the bromine atom provides a site for substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzonitrile: Similar structure with iodine instead of bromine.
4-Chlorobenzonitrile: Similar structure with chlorine instead of bromine.
4-Fluorobenzonitrile: Similar structure with fluorine instead of bromine.
Uniqueness
4-Bromobenzonitrile oxide is unique due to the presence of both the bromine atom and the oxime group, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various substitution reactions makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(4-bromophenyl)-N-oxidomethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISXWAKQJOSERM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[C+]=N[O-])Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506383 |
Source
|
Record name | {(E)-[(4-Bromophenyl)methyliumylidene]amino}oxidanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42811-75-6 |
Source
|
Record name | {(E)-[(4-Bromophenyl)methyliumylidene]amino}oxidanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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